

# Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Infigratinib (BGJ398) is a potent, orally available, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding affinity of infigratinib for FGFR1 and FGFR3, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Biochemical and cellular assays consistently demonstrate that infigratinib potently inhibits both FGFR1 and FGFR3 with nanomolar efficacy, exhibiting a high and comparable affinity for both receptor isoforms.

# **Quantitative Analysis of Infigratinib Binding Affinity**

The binding affinity of **infigratinib** for FGFR1 and FGFR3 has been characterized using various in vitro and cellular assays. The data, summarized below, indicates a strong and similar inhibitory activity against both receptors.



| Parameter | FGFR1  | FGFR3  | Assay Type                           | Reference |
|-----------|--------|--------|--------------------------------------|-----------|
| IC50      | 0.9 nM | 1.0 nM | Biochemical<br>Kinase Assay          | [2]       |
| IC50      | 10 nM  | 14 nM  | Ba/F3 Cell<br>Proliferation<br>Assay | [2]       |

Table 1: **Infigratinib** IC50 Values for FGFR1 and FGFR3. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of both FGFR1 and FGFR3 in biochemical and cellular contexts.

# **Experimental Protocols Biochemical Kinase Assay (Radiometric)**

This assay quantifies the enzymatic activity of the purified kinase domain of FGFR1 and FGFR3 in the presence of **infigratinib**.

Objective: To determine the concentration of **infigratinib** required to inhibit 50% of the kinase activity of FGFR1 and FGFR3.

#### Materials:

- Purified recombinant GST-tagged FGFR1 and FGFR3 kinase domains
- Poly(E,Y) 4:1 as a generic substrate
- [y-33P]ATP (radiolabeled ATP)
- Infigratinib (serially diluted)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl<sub>2</sub>, 3 mM MgCl<sub>2</sub>, 1 mM DTT, 250 µg/mL PEG 20000)
- 96-well plates
- Immobilon-PVDF membranes



Scintillation counter

#### Procedure:

- Prepare serial dilutions of infigratinib in DMSO.
- In a 96-well plate, combine the serially diluted **infigratinib**, the substrate mixture (poly(E,Y) and non-radiolabeled ATP), and [y-33P]ATP.
- Initiate the kinase reaction by adding the purified GST-FGFR1 or GST-FGFR3 kinase domain to each well.
- Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
- Stop the reaction by adding EDTA.
- Transfer a portion of the reaction mixture onto an Immobilon-PVDF membrane.
- Wash the membrane to remove unincorporated [y-33P]ATP.
- Quantify the amount of incorporated <sup>33</sup>P into the substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each infigratinib concentration relative to a DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **infigratinib** concentration and fitting the data to a sigmoidal dose-response curve.[3]





Click to download full resolution via product page

#### Biochemical Kinase Assay Workflow

## Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of **infigratinib** to inhibit the proliferation of engineered Ba/F3 cells that are dependent on the activity of ectopically expressed FGFR1 or FGFR3 for their survival and growth.

Objective: To determine the concentration of **infigratinib** that inhibits 50% of the proliferation of FGFR1- or FGFR3-dependent Ba/F3 cells.

#### Materials:

- Ba/F3 cells engineered to express human FGFR1 or FGFR3
- Cell culture medium (e.g., RPMI-1640 with supplements)
- Infigratinib (serially diluted)
- 384-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

#### Procedure:

- Seed the engineered Ba/F3-FGFR1 and Ba/F3-FGFR3 cells in 384-well plates.
- Add serial dilutions of infigratinib to the wells.
- Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 48 hours).
- Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- Measure the luminescence, which is proportional to the number of viable cells.



- Calculate the percentage of cell viability for each infigratinib concentration relative to a DMSO control.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the **infigratinib** concentration and fitting the data to a dose-response curve.[3]



Click to download full resolution via product page

Cell-Based Proliferation Assay Workflow

## **FGFR1** and **FGFR3** Signaling Pathways

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events that regulate key cellular processes such as proliferation, survival, differentiation, and migration.[4] Both FGFR1 and FGFR3 largely utilize the same major signaling pathways; however, the cellular context and the specific array of downstream effectors can lead to different biological outcomes.

The primary signaling cascades activated by FGFR1 and FGFR3 include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.
- PLCy Pathway: Activation of phospholipase C gamma (PLCy) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.
- STAT Pathway: Signal transducer and activator of transcription (STAT) proteins can be directly activated by FGFRs, leading to their translocation to the nucleus and regulation of







gene expression.

**Infigratinib**, by binding to the ATP-binding pocket of the FGFR kinase domain, prevents the autophosphorylation and subsequent activation of these downstream pathways.[1]





Click to download full resolution via product page

General FGFR1/3 Signaling Pathway and Infigratinib's Mechanism of Action



### Conclusion

**Infigratinib** demonstrates potent and selective inhibition of both FGFR1 and FGFR3 with high affinity, as evidenced by nanomolar IC50 values in both biochemical and cellular assays. The binding affinities for FGFR1 and FGFR3 are comparable, positioning **infigratinib** as a dual inhibitor of these key oncogenic drivers. The detailed experimental protocols provided herein offer a framework for the preclinical assessment of **infigratinib** and other FGFR inhibitors. A thorough understanding of the FGFR signaling pathways is crucial for the continued development and clinical application of targeted therapies like **infigratinib** in cancers harboring FGFR alterations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. qedtx.com [qedtx.com]
- 2. Portico [access.portico.org]
- 3. selleckchem.com [selleckchem.com]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- To cite this document: BenchChem. [Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#infigratinib-binding-affinity-for-fgfr1-vs-fgfr3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com